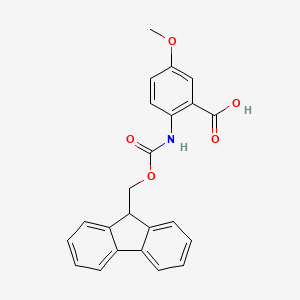

Fmoc-2-amino-5-methoxybenzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-14-10-11-21(19(12-14)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFFCSQFNZYKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626693 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332121-93-4 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332121-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fmoc 2 Amino 5 Methoxybenzoic Acid: Foundational Research Concepts and Applications

Conceptual Framework of Fmoc-Protected Amino Acid Derivatives in Modern Chemical Synthesis

The synthesis of complex organic molecules, particularly peptides and pharmaceuticals, relies on the precise and sequential formation of chemical bonds. researchgate.net To achieve this, chemists employ protecting groups to temporarily block reactive functional groups, preventing unwanted side reactions. biosynth.comaltabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of this strategy, especially in the realm of peptide synthesis. researchgate.net

Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Amine Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in organic synthesis to protect primary and secondary amines. wikipedia.orgtotal-synthesis.com It is introduced by reacting an amine with a reagent like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), forming a stable carbamate (B1207046) linkage. wikipedia.orgtotal-synthesis.com This protection is essential in peptide synthesis, where the α-amino group of an amino acid must be shielded to prevent it from reacting with itself or other molecules during the coupling process. altabioscience.comnumberanalytics.com The primary function of the Fmoc group is to ensure that peptide bonds form selectively and in the correct sequence, leading to high yields and purity of the desired peptide. altabioscience.com

Strategic Advantages of Fmoc Protection in Synthetic Methodologies

The Fmoc strategy offers several significant advantages that have led to its widespread adoption, particularly in automated solid-phase peptide synthesis (SPPS). americanpeptidesociety.org A key benefit is its removal under mild basic conditions, typically using a solution of 20% piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). altabioscience.comwikipedia.org These mild deprotection conditions are compatible with many sensitive functional groups and post-translational modifications, such as glycosylation and phosphorylation, which might not be stable under the harsh acidic conditions required for other protecting groups like Boc. altabioscience.comnih.gov

Another major advantage is the ability to monitor the synthesis in real-time. wikipedia.org The cleavage of the Fmoc group releases a dibenzofulvene byproduct, which has a strong ultraviolet (UV) absorbance. wikipedia.orgnih.gov By monitoring this UV signal, chemists can track the progress of the deprotection step, ensuring the reaction is complete before proceeding to the next coupling cycle. wikipedia.org This feature has been instrumental in the automation of peptide synthesis. americanpeptidesociety.orgnih.gov

Orthogonality of Fmoc with Other Protecting Group Strategies

In chemical synthesis, "orthogonality" refers to the ability to remove one type of protecting group in the presence of others without affecting them. biosynth.com The Fmoc group is a prime example of an orthogonal protecting group. numberanalytics.com Its defining characteristic is its lability to bases, while it remains stable under acidic conditions. wikipedia.orgchempep.com This property makes it perfectly compatible with acid-labile protecting groups, which are used to protect the reactive side chains of amino acids. altabioscience.com

The most common orthogonal scheme is the Fmoc/tBu strategy. biosynth.comresearchgate.net In this approach, the temporary Nα-amino group is protected by Fmoc (removable with a base), while permanent side-chain protecting groups are typically tert-butyl (tBu) based (removable with a strong acid like trifluoroacetic acid, TFA). biosynth.comresearchgate.net This true orthogonality ensures that the iterative deprotection of the N-terminus with a base does not disturb the acid-labile side-chain protectors until the final cleavage step. altabioscience.com This selective removal is fundamental to the successful synthesis of complex peptides. biosynth.comnih.gov

Fundamental Research in Peptide Synthesis Methodologies

The principles of Fmoc protection are applied to a vast library of building blocks, including non-standard amino acids, to create novel peptides with specific functions. Fmoc-2-amino-5-methoxybenzoic acid is one such specialized building block. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is the dominant method for chemically producing peptides for research and pharmaceutical applications. nih.gov The process involves building a peptide chain sequentially while it is anchored to an insoluble resin support. biosynth.com The Fmoc/tBu strategy is the most widely used approach in modern SPPS due to its mild reaction conditions and suitability for automation. altabioscience.comamericanpeptidesociety.org

This compound serves as a valuable building block in SPPS. chemimpex.com Its structure, featuring the Fmoc protecting group, allows for its seamless incorporation into peptide chains. chemimpex.com The methoxy (B1213986) group on the benzoic acid ring can influence the compound's solubility and electronic properties, making it a useful component in the design of bioactive peptides and new drug candidates where precise control over the final structure is critical. chemimpex.com

The integration of this compound into a standard Fmoc/tBu-based SPPS protocol follows the established synthetic cycle. The process begins with the first amino acid attached to the solid-phase resin, with its Fmoc group removed to expose a free amine. biosynth.com The this compound, with its carboxyl group activated by a coupling reagent such as Dicyclohexylcarbodiimide (B1669883) (DCC) and Hydroxybenzotriazole (HOBt), is then introduced. chempep.com An amide bond forms between the activated carboxyl group of the incoming building block and the free amine on the resin-bound peptide. biosynth.comaltabioscience.com

After the coupling reaction is complete and any unreacted reagents are washed away, the cycle begins anew. biosynth.com The Fmoc group is selectively removed from the newly added 2-amino-5-methoxybenzoic acid residue using a piperidine solution, exposing its amine for the next coupling step. wikipedia.org This process is repeated, adding one amino acid at a time, until the desired peptide sequence is fully assembled. biosynth.com Throughout this iterative process, the acid-labile tBu groups on the side chains of other amino acids in the sequence remain intact, demonstrating the critical role of orthogonality in the synthetic strategy. biosynth.comresearchgate.net

Influence on Peptide Coupling Yields and Purity

The success of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is fundamentally measured by the yield and purity of the final peptide. The incorporation of specialized amino acids like this compound can significantly influence these outcomes. The fluorenylmethoxycarbonyl (Fmoc) group provides stable protection for the amino group, which can be removed under mild basic conditions, typically with piperidine. peptide.com This orthogonality allows for the preservation of acid-labile side-chain protecting groups, which is a cornerstone of the Fmoc-SPPS strategy. nih.gov

The structure of this compound, featuring a methoxy substituent, can enhance the solubility and reactivity of the derivative. chemimpex.com This improved solubility is beneficial during the synthesis process, potentially leading to more efficient and complete coupling reactions. Efficient coupling is critical for minimizing the formation of deletion sequences (peptides missing one or more amino acids), which are notoriously difficult to separate from the target peptide, thereby improving the purity of the crude product. chemimpex.com

Table 1: Factors Influencing Peptide Coupling Yield and Purity in Fmoc-SPPS

| Factor | Influence on Yield and Purity | Research Findings |

|---|---|---|

| Amino Acid Derivative Quality | High-purity building blocks are essential to prevent the incorporation of impurities that complicate purification and lower yield. nih.gov | Impurities from Fmoc-amino acid synthesis, such as Fmoc-β-Ala-OH or dipeptides, can be incorporated into the final peptide. nih.gov |

| Coupling Activators | The choice of activator (e.g., HCTU, HATU, COMU) affects the speed and efficiency of peptide bond formation, directly impacting coupling yields. luxembourg-bio.com | Studies show significant variation in crude peptide purity depending on the activator and the coupling time used. luxembourg-bio.com |

| Solubility | Enhanced solubility of the Fmoc-amino acid derivative can promote more efficient reactions. chemimpex.com | The methoxy group on this compound is noted to contribute to its solubility and reactivity. chemimpex.com |

| Aggregation | On-resin aggregation of the growing peptide chain can block reactive sites, leading to incomplete couplings and low purity. interanalyt.ru | This is a major problem in the synthesis of long peptides, drastically reducing efficiency. interanalyt.ru |

Addressing Aggregation in Difficult Sequences via Backbone Protection Strategies

A significant challenge in solid-phase peptide synthesis is the tendency of the growing peptide chain to aggregate on the resin support. interanalyt.ru This aggregation hinders the access of reagents to the reactive N-terminus, leading to incomplete deprotection and coupling steps, which results in low yields and impure products. interanalyt.ru This issue is particularly pronounced in "difficult sequences," which often include long chains or hydrophobic residues. interanalyt.rusigmaaldrich.com

One of the most effective methods to overcome aggregation is the introduction of a temporary protecting group on a backbone amide nitrogen. This strategy disrupts the inter-chain hydrogen bonding that is the primary cause of aggregation. Derivatives such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) are used for this purpose. sigmaaldrich.com For instance, incorporating a Dmb- or Hmb-protected glycine (B1666218) can effectively break up aggregating sequences. sigmaaldrich.com The use of Fmoc-Gly-(Dmb)Gly-OH has proven particularly useful for improving the synthesis of peptides containing Gly-Gly motifs, which are prone to aggregation. sigmaaldrich.com

While this compound is an N-α-protected amino acid rather than a backbone-protecting group itself, its incorporation can influence the secondary structure and solvation of the peptide chain. The presence of the methoxy-substituted phenyl ring can alter the local environment of the peptide backbone. The enhanced solubility conferred by the methoxy group may also contribute to reducing aggregation propensity. chemimpex.com Therefore, the strategic placement of such specialized amino acids can be part of a broader approach to synthesizing difficult sequences, complementing dedicated backbone protection strategies. chemimpex.comsigmaaldrich.com

Solution-Phase Peptide Synthesis Techniques

Chemical peptide synthesis can be broadly categorized into two main strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (also known as liquid-phase synthesis). mdpi.com In solution-phase synthesis, all reactions, including coupling and deprotection, are carried out with all reactants dissolved in an appropriate solvent. After each step, the product must be isolated and purified before proceeding to the next, a process that can be time-consuming and labor-intensive, especially for longer peptides.

Interestingly, when the Fmoc protecting group was first introduced, it was intended for use in solution-phase chemistry. nih.gov However, it was found to be generally unsuitable for this application. Its true potential was realized in the context of SPPS, where the growing peptide is anchored to a solid support, allowing for easy removal of excess reagents and byproducts by simple filtration and washing. mdpi.com The mild conditions required for Fmoc group removal made it a superior alternative to the harsher acid treatments used in older Boc-based SPPS methods, especially for the synthesis of modified peptides. nih.gov Today, Fmoc-SPPS is the predominant method for synthesizing peptides, while solution-phase techniques are typically reserved for the large-scale production of shorter peptides or for specific synthetic challenges. nih.govmdpi.com

Significance in Advanced Biomolecular Construction and Modification

The precise control offered by Fmoc chemistry has made building blocks like this compound central to the creation of complex and modified biomolecules for advanced applications. chemimpex.com

Design and Synthesis of Bioactive Peptides

Bioactive peptides are molecules that elicit specific biological responses, making them of great interest for pharmaceutical and biotechnological applications. The synthesis of these peptides often requires the incorporation of unnatural or modified amino acids to enhance properties such as stability, potency, or target specificity. chemimpex.comevitachem.com

This compound serves as a valuable building block in this context. chemimpex.com Its unique structure can be leveraged by researchers to design and construct novel peptide architectures. The solid-phase synthesis method, utilizing Fmoc-protected amino acids, is one of the most widely used techniques for producing bioactive peptides because it allows for the precise and directed assembly of a defined amino acid sequence. mdpi.com The ability to introduce specific modifications, conferred by derivatives like this compound, is crucial for developing peptides with desired therapeutic functions. chemimpex.comchemimpex.com

Applications in Peptide-Based Drug Development

Peptide-based drugs represent a growing class of therapeutics. This compound plays a role in the design and synthesis of new pharmaceutical compounds. chemimpex.comchemimpex.com Its incorporation into a peptide sequence is a strategic choice aimed at developing drug candidates with improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. chemimpex.com

The development of targeted therapies is a key area where this compound is valuable. chemimpex.com By using such specialized building blocks, medicinal chemists can create peptides that interact with specific biological targets, potentially increasing the efficacy of the drug while reducing off-target side effects. chemimpex.com The Fmoc-SPPS methodology is instrumental in creating diverse peptide libraries for screening and in synthesizing lead candidates for further preclinical and clinical development. creative-peptides.com

Strategic Integration into Bioconjugation Processes

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule like a peptide, to create a new construct with combined or enhanced properties. This compound is utilized in these processes. chemimpex.com It can be strategically placed within a peptide sequence to serve as a handle or linker for attaching other entities. chemimpex.com

This is particularly important for improving the delivery and targeting of therapeutic agents. For example, a peptide synthesized with this amino acid could be conjugated to a small molecule drug, a toxin for targeted cancer therapy, or an imaging agent for diagnostics. The ability to precisely control the peptide sequence using the Fmoc methodology ensures that the conjugation site is well-defined, leading to a homogeneous final product with reliable properties. chemimpex.com

Facilitating Peptide Attachment to Diverse Biomolecules

The primary utility of this compound in research is as a component in Solid-Phase Peptide Synthesis (SPPS). In this method, the Fmoc group serves as a temporary protective shield for the amine function of the amino acid. chemimpex.comnih.gov This protection is crucial as it allows for the controlled, sequential addition of amino acids to build a peptide chain of a specific sequence on a solid polymer support. nih.govnih.gov

The process of bioconjugation involves linking these synthesized peptides to other molecules, which can include proteins, antibodies, or nanoparticles, to create complex, functional structures. chemimpex.comchemimpex.com this compound can be incorporated into the peptide chain during SPPS. Once the full peptide is synthesized and cleaved from the support, it can be attached to another biomolecule. This linkage is fundamental for creating sophisticated tools for research and therapeutics. The unique structure and methoxy substituents of the compound can enhance stability and facilitate the efficient coupling reactions required for these conjugations. chemimpex.com The precision of the Fmoc-SPPS technique ensures that peptides with highly specific and complex sequences can be reliably produced for these applications. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 332121-93-4 wuxiapptec.com |

| Molecular Formula | C23H19NO5 chemimpex.com |

| Molecular Weight | 389.41 g/mol chemimpex.com |

| Appearance | Slightly yellow powder chemimpex.com |

| Purity | >95% wuxiapptec.com |

Development of Targeted Drug Delivery Systems

The ability to attach peptides to other biomolecules is a cornerstone of modern drug development, particularly in the creation of targeted drug delivery systems. chemimpex.comchemimpex.com These systems are designed to deliver a therapeutic agent specifically to diseased cells or tissues, thereby increasing efficacy and potentially reducing side effects. chemimpex.com

This compound plays a crucial role in this area by enabling the synthesis of peptide-based drugs or peptide targeting moieties. chemimpex.comchemimpex.com In this strategy, a peptide synthesized using Fmoc-SPPS acts as a guide, recognizing and binding to specific receptors on target cells. Research into GPR54-agonistic pentapeptide derivatives, for instance, demonstrates how Fmoc-based synthesis is used to create bioactive peptides for investigating therapeutic targets. nih.gov By incorporating building blocks like this compound, researchers can construct peptides with precise sequences that are essential for their biological function and targeting capabilities. chemimpex.com This precise control is vital for developing the next generation of targeted therapies where the peptide component ensures the drug candidate is delivered accurately to its intended biological destination. chemimpex.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Fluorenylmethoxycarbonyl (Fmoc) |

Synthetic Methodologies and Reaction Pathways Involving Fmoc 2 Amino 5 Methoxybenzoic Acid

Precursor Synthesis and Derivatization Research

Synthesis of 2-Amino-5-methoxybenzoic Acid

2-Amino-5-methoxybenzoic acid serves as a fundamental building block. chemimpex.com Its synthesis is primarily achieved through the reduction of a nitro-substituted precursor.

A prevalent and effective method for synthesizing 2-amino-5-methoxybenzoic acid is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid. sigmaaldrich.com This reaction typically involves the use of a palladium on carbon (Pd/C) catalyst in a suitable solvent, such as tetrahydrofuran (B95107) (THF), under a hydrogen atmosphere.

A specific reported procedure details the hydrogenation of 30.0 g of 5-methoxy-2-nitrobenzoic acid using 300 mg of 10% Pd/C in 250 mL of THF at room temperature under a hydrogen balloon. The reaction mixture is stirred for 18 hours. Following the completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the product. This method has been shown to produce a high yield of 98%.

Table 1: Hydrogenation of 5-Methoxy-2-nitrobenzoic Acid

| Reactant | Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 5-Methoxy-2-nitrobenzoic Acid | 10% Pd/C | THF | 18 hours | 98% |

This table summarizes the reaction conditions and outcome for the synthesis of 2-amino-5-methoxybenzoic acid via hydrogenation.

While catalytic hydrogenation is a common approach, alternative synthetic routes for producing aminobenzoic acid derivatives have been explored. For instance, the reduction of nitro compounds can also be achieved using other reducing agents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.net Mechanistic investigations focus on the reactivity of the amino and methoxy (B1213986) groups, which are crucial for the compound's subsequent reactions. The unique substitution pattern of 2-amino-5-methoxybenzoic acid influences its chemical properties and makes it a valuable intermediate in the synthesis of more complex molecules. chemimpex.com

Derivatization for Fmoc Protection

The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step to make the amino acid suitable for solid-phase peptide synthesis. The Fmoc group protects the amino functionality, preventing unwanted side reactions during peptide chain elongation.

The most common method for Fmoc protection involves the reaction of the amino acid with an activated Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). google.com Fmoc-OSu is often preferred as it leads to fewer side reactions and the reaction conditions are easier to control.

The general procedure involves dissolving the amino acid in a mixed solvent system, often containing water and an organic solvent, with the addition of a base like sodium bicarbonate to facilitate the reaction. The Fmoc-reagent is then added, and the reaction is allowed to proceed, typically overnight.

A newer approach involves a two-phase system where Fmoc-Cl in an organic solvent like ethyl acetate (B1210297) reacts with N-hydroxysuccinimide (HOSU) in water. This method has the advantage of the product precipitating as a solid, simplifying separation and purification. omizzur.com

Optimizing the conditions for the derivatization reaction is crucial for maximizing the yield and purity of the final Fmoc-protected amino acid. Key parameters that are often adjusted include pH, buffer concentration, and solvent composition.

For the diazo transfer reaction in the synthesis of some Fmoc-protected azido (B1232118) amino acids, a biphasic solvent mixture of water, methanol, and dichloromethane (B109758) adjusted to pH 9 with potassium carbonate has been shown to be effective, minimizing the deprotection of the Fmoc group that can occur under more basic conditions. cam.ac.uk Similarly, in the synthesis of other Fmoc-protected amino acids, controlling the pH is important. For instance, in a method for synthesizing 4-amino-5-chloro-2-methoxybenzoic acid, the pH is adjusted using dilute hydrochloric acid. google.com The concentration of reagents, such as the silylating agent in methods involving silylated intermediates, is also a critical factor to control for achieving high yields. google.com

Table 2: Common Fmoc-Reagents and Reaction Conditions

| Fmoc-Reagent | Base | Solvent System | Key Optimization Parameters |

|---|---|---|---|

| Fmoc-OSu | Sodium Bicarbonate | Water/Organic Solvent | pH, Reaction Time |

| Fmoc-Cl | Sodium Bicarbonate | Water/Organic Solvent | pH, Temperature |

| Fmoc-Cl / HOSU | Sodium Carbonate/Bicarbonate | Ethyl Acetate/Water (two-phase) | Reagent Concentration, Reaction Time |

This table outlines common reagents and key parameters that are optimized for the Fmoc protection of amino acids.

Advanced Synthetic Transformations and Coupling Reactions

Fmoc-2-amino-5-methoxybenzoic acid is a valuable building block in the synthesis of peptides and other complex organic molecules. chemimpex.com Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and a methoxy-substituted benzoic acid, allows for a variety of advanced synthetic transformations and coupling reactions. chemimpex.com

Carbodiimide (B86325) Coupling Agents in Peptide Formation

Carbodiimide-mediated coupling is a cornerstone of peptide synthesis, and this compound is well-suited for this methodology. bachem.compeptide.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are used to activate the carboxylic acid group of the Fmoc-protected amino acid, facilitating the formation of a peptide bond with the free amino group of another amino acid or a growing peptide chain. bachem.comchempep.com

The general mechanism involves the reaction of the carbodiimide with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, resulting in the formation of the desired peptide bond and the release of a urea (B33335) byproduct. chempep.com To suppress potential side reactions and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. bachem.comchempep.com The use of Fmoc-amino acid-OPfp esters, which are stable yet highly reactive, is another effective strategy that can reduce the likelihood of racemization during coupling. bachem.com

Table 1: Common Carbodiimide Coupling Agents and Additives

| Reagent | Full Name | Role |

| DCC | Dicyclohexylcarbodiimide | Coupling Agent |

| DIC | Diisopropylcarbodiimide | Coupling Agent |

| EDC·HCl | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Coupling Agent |

| HOBt | 1-Hydroxybenzotriazole | Additive (Racemization Suppressor) |

Investigation of Reaction Suitability in Fmoc Solid-Phase Peptide Synthesis

Fmoc solid-phase peptide synthesis (SPPS) is the predominant method for producing synthetic peptides. altabioscience.com The Fmoc protecting group is favored due to its base-lability, allowing for mild deprotection conditions that are compatible with a wide range of amino acid side chains and modifications, unlike the harsher acidolytic conditions required for the Boc protecting group. altabioscience.comnih.gov

The suitability of this compound in SPPS is excellent. The Fmoc group provides temporary protection of the alpha-amino group, which is selectively removed at each cycle of the synthesis using a secondary amine, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). chempep.comuci.edu Following Fmoc deprotection, the newly liberated amino group is ready to be coupled with the next activated Fmoc-protected amino acid in the sequence. uci.edu The methoxy group on the benzene (B151609) ring of this compound can enhance the solubility and reactivity of the compound. chemimpex.com

A significant challenge in SPPS is the potential for peptide aggregation during chain elongation, which can hinder both coupling and deprotection steps. chempep.com The purity of the Fmoc-amino acid derivatives is also critical, as impurities like free amino acids or acetic acid can lead to unwanted side reactions and truncated peptide sequences. nih.gov

Chemo- and Regioselective Transformations

The structure of this compound allows for chemo- and regioselective transformations. The three key functional groups—the Fmoc-protected amine, the carboxylic acid, and the methoxy-substituted aromatic ring—exhibit different reactivities, enabling selective modifications.

The Fmoc group can be selectively removed under basic conditions without affecting other acid-labile protecting groups that might be present on amino acid side chains. chempep.com Conversely, the carboxylic acid can be selectively activated for coupling reactions while the Fmoc group remains intact. The aromatic ring can potentially undergo electrophilic substitution reactions, although the conditions would need to be carefully chosen to avoid side reactions with other parts of the molecule.

In the context of more complex syntheses, the orthogonality of the Fmoc protecting group is a significant advantage. It is stable to the acidic conditions used to cleave Boc/tBu groups and to the palladium-catalyzed conditions used for Alloc/All group removal, allowing for intricate synthetic strategies involving multiple protecting groups. chempep.com

Pyrazolone (B3327878) Ligation-Mediated Bioconjugations

A novel and powerful application involving a derivative of 2-amino-5-methoxybenzoic acid is in pyrazolone ligation-mediated bioconjugations. rsc.org This strategy involves the reaction between a hydrazine-containing molecule and a β-ketoester to form a stable pyrazolone ring. rsc.org 2-Amino-5-methoxybenzoic acid has been identified as an effective catalyst for this ligation. rsc.org

This pyrazolone ligation is a key step in a sequential bioconjugation process that can assemble multiple molecular components with high efficiency. rsc.org The process starts with the pyrazolone ligation, which is then followed by a Knoevenagel condensation with an aldehyde and a subsequent Michael addition with a thiol-bearing molecule. rsc.org This powerful sequence allows for the construction of complex, multi-functional biomolecules. rsc.org

The efficiency of the pyrazolone ligation is highly dependent on the reaction conditions. rsc.org Research has shown that both pH and the concentration of the catalyst, 2-amino-5-methoxybenzoic acid, play crucial roles. rsc.org

For instance, in the ligation of certain peptides, optimal conditions were found to be a pH of 4.5 using a 50 mM acetate buffer, with a 50 mM concentration of 2-amino-5-methoxybenzoic acid, and incubation overnight at 37°C. rsc.org In other cases, a pH of 7.4 buffer was used with the same catalyst concentration. rsc.org The optimization of these parameters is essential to achieve high yields and purity of the desired conjugate. rsc.org The presence of denaturants like 8 M urea can also be beneficial in preventing aggregation and improving ligation efficiency for larger biomolecules. rsc.org

Table 2: Example of Optimized Pyrazolone Ligation Conditions rsc.org

| Parameter | Condition 1 | Condition 2 |

| pH | 4.5 (50 mM Acetate Buffer) | 7.4 |

| Catalyst | 2-amino-5-methoxybenzoic acid | 2-amino-5-methoxybenzoic acid |

| Catalyst Concentration | 50 mM | 50 mM |

| Temperature | 37°C | Room Temperature |

| Time | Overnight | 48 hours |

| Additives | 8 M Urea | 8 M Urea |

| Reactant Concentration | 500 µM | 800 µM |

Intramolecular pyrazolone ligation has proven to be an effective method for peptide macrocyclization and crosslinking. rsc.org This approach can be used to stabilize peptide structures, such as α-helices, by creating a covalent bridge between amino acid side chains. rsc.org Interestingly, while intermolecular pyrazolone ligations often require a catalyst to proceed at a reasonable rate, intramolecular macrocyclizations can occur spontaneously and rapidly. rsc.org

This methodology has been successfully applied to staple GLP-1 peptides, demonstrating its potential as an alternative to other peptide stapling techniques. rsc.org Furthermore, the combination of intermolecular pyrazolone ligation with an intramolecular cyclization step allows for the creation of diverse and complex bicyclic peptide scaffolds. rsc.org

Stereochemical Control and Chiral Purity in Synthesis

The stereochemical integrity of amino acid derivatives is paramount in peptide synthesis to ensure the desired biological activity and structural conformation of the final peptide. For non-proteinogenic amino acids like this compound, which lacks a chiral alpha-carbon in its native form, the introduction of chirality and the subsequent maintenance of that stereochemistry during synthesis are critical considerations. While specific studies focusing exclusively on the stereochemical control of this compound are not extensively documented in publicly available literature, general principles of stereochemical preservation in Fmoc-based solid-phase peptide synthesis (SPPS) for analogous structures, particularly aromatic and N-substituted amino acids, provide a framework for understanding the potential challenges and strategies.

The process of peptide bond formation involves the activation of the carboxylic acid group of the incoming Fmoc-protected amino acid. This activation step, while necessary for coupling, can render the α-proton of standard chiral amino acids susceptible to abstraction by base, leading to racemization through the formation of a planar enolate intermediate. Although 2-amino-5-methoxybenzoic acid itself is achiral, its derivatives used in synthesis might be chiral if a stereocenter is introduced, for instance, through modification of the aromatic ring or the amino group.

In the broader context of Fmoc-SPPS, several factors are known to influence the degree of racemization during coupling:

Coupling Reagents: The choice of coupling reagent significantly impacts the extent of racemization. Reagents are known to vary in their activation mechanism and the reactivity of the activated species, which in turn affects the propensity for epimerization. For instance, studies on racemization-prone amino acids like Fmoc-His(Trt)-OH have shown that the level of epimerization can vary with different activators. nih.gov

Base: The presence and nature of the base used during the coupling reaction are critical. Strong bases can increase the rate of α-proton abstraction and, consequently, racemization. The use of sterically hindered or weaker bases is a common strategy to mitigate this side reaction.

Protecting Groups: The nature of the side-chain protecting group can also influence stereochemical integrity. For some amino acids, specific side-chain protecting groups have been shown to reduce the risk of racemization. nih.govnih.gov

While direct experimental data for this compound is scarce, the general principles suggest that careful selection of coupling reagents and bases would be crucial if a chiral variant of this amino acid were to be synthesized and incorporated into a peptide. The high purity of commercially available Fmoc-amino acids, often exceeding 99% for both chemical and enantiomeric purity, underscores the industry's efforts to minimize such side reactions from the outset. nih.govaltabioscience.com

Table 1: Factors Influencing Stereochemical Integrity in Fmoc-SPPS

| Factor | Influence on Stereochemical Integrity | Mitigation Strategies |

| Coupling Reagent | The activation mechanism can create intermediates prone to racemization. | Selection of reagents known for low racemization potential (e.g., carbodiimides with additives like OxymaPure). |

| Base | Strong bases can promote the abstraction of the α-proton, leading to epimerization. | Use of weaker or sterically hindered bases (e.g., N,N-diisopropylethylamine, 2,4,6-collidine). |

| Reaction Temperature | Higher temperatures can accelerate the rate of racemization. | Performing coupling reactions at controlled, lower temperatures. |

| Pre-activation Time | Longer pre-activation times can increase the opportunity for racemization to occur. | Minimizing the time between activation and coupling. |

When an amino acid, chiral or achiral, is incorporated into a peptide chain that already contains stereocenters, the potential for the formation of diastereoisomers arises. In the case of coupling a chiral amino acid to a chiral peptide, the transition states for the formation of the two possible diastereomers are diastereomeric and thus have different energies, which can lead to a preference for the formation of one diastereomer over the other (diastereoselectivity).

For an achiral building block like this compound, its introduction into a chiral peptide chain will result in a single product, assuming no other reactions are occurring. However, if a synthesis involves a racemic mixture of a chiral derivative of 2-amino-5-methoxybenzoic acid, the coupling to a chiral peptide would produce a mixture of diastereomers. The separation of these diastereomers can be challenging.

While specific studies on diastereoisomer formation involving this compound are not found in the reviewed literature, the general approach to this issue in peptide synthesis involves:

Use of Enantiomerically Pure Building Blocks: The most straightforward strategy to avoid the formation of diastereomeric mixtures is to start with enantiomerically pure amino acid derivatives. nih.govaltabioscience.com

Chiral Chromatography: In cases where diastereomeric mixtures are formed, chiral high-performance liquid chromatography (HPLC) is a powerful technique for their separation and quantification.

NMR Spectroscopy: High-resolution nuclear magnetic resonance (NMR) spectroscopy can also be employed to distinguish between and quantify diastereomers, often with the aid of chiral solvating or derivatizing agents.

The successful synthesis of complex peptides containing multiple chiral centers relies heavily on the stereochemical purity of each building block and the optimization of reaction conditions to prevent any loss of stereochemical integrity during the synthetic process.

Advanced Research Applications in Chemical Biology and Material Science

Peptidomimetic Design and Structural Biology Research

The rigid structure of the aminobenzoic acid core is of significant interest in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. Research in this area often focuses on replicating the secondary structures of proteins, such as β-sheets, which are crucial for many biological processes, including protein-protein interactions.

Development of Unnatural Amino Acid Analogues

A key strategy in peptidomimetic design is the creation of unnatural amino acid analogues that can be incorporated into peptide chains to induce specific conformations. While direct research literature on Fmoc-2-amino-5-methoxybenzoic acid is specific, extensive studies on its isomer, 5-amino-2-methoxybenzoic acid, provide a powerful demonstration of the principles involved. This isomer has been used to construct an innovative unnatural amino acid known as "Hao". acs.orgresearchgate.net Hao is a tripeptide mimic derived from hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid. acs.orgresearchgate.netacs.org The insights gained from the Hao system are conceptually foundational for designing other peptidomimetic structures using related aminobenzoic acid building blocks.

The primary goal in the design of the Hao unnatural amino acid was to create a molecule that duplicates the hydrogen-bonding pattern found on one edge of a tripeptide β-strand. acs.orgresearchgate.net The design leverages the rigid scaffold of the methoxy-substituted aromatic ring from 5-amino-2-methoxybenzoic acid to precisely position hydrogen bond donors and acceptors in a planar arrangement that mimics a β-strand. researchgate.net The methoxy (B1213986) group itself plays a crucial role by imparting rigidity through intramolecular hydrogen bonding and by blocking unwanted intermolecular interactions on one side of the molecule. nih.gov This ensures that the mimic can only form hydrogen bonds from its designated edge, allowing for predictable self-assembly into larger β-sheet structures. nih.gov Researchers have also developed functionalized analogues of Hao by replacing the methyl group of the methoxy ether with side chains resembling those of natural amino acids like lysine, aspartic acid, phenylalanine, and leucine, thereby introducing additional functionality for specific molecular interactions. nih.gov

| Hao Variant | Introduced Side Chain Group | Resembles Side Chain Of | Reference |

|---|---|---|---|

| HaoK | Aminopropyl | Lysine | nih.gov |

| HaoD | Carboxymethyl | Aspartic Acid | nih.gov |

| HaoF | Benzyl | Phenylalanine | nih.gov |

| HaoL | Isopentyl | Leucine | nih.gov |

A significant validation of the design principles of the Hao amino acid mimic is its ability to form predictable supramolecular structures. Research has demonstrated that a peptide containing the Hao unit (i-PrCO-Phe-Hao-Val-NHBu) successfully forms a β-sheetlike hydrogen-bonded dimer when dissolved in chloroform (B151607) (CDCl₃). acs.orgresearchgate.net This dimerization occurs through the specific, edge-to-edge hydrogen bonding that the mimic was designed to promote, confirming its function as a β-strand analogue. acs.org The formation of these stable dimers is a critical first step in building more complex, ordered molecular assemblies.

The Fmoc-protected versions of Hao and its analogues behave like typical Fmoc-protected amino acids, which allows for their straightforward incorporation into peptides using standard solid-phase peptide synthesis (SPPS) techniques. acs.orgresearchgate.netnih.gov This modularity enables researchers to place the β-strand mimic at specific positions within a peptide sequence. By doing so, it is possible to create larger peptide architectures, including those that fold into β-sheet structures. nih.gov This approach provides a pathway to constructing artificial, modular β-sheets, including the potential for cyclic designs that enforce a high degree of structural pre-organization for advanced applications in molecular recognition and material science.

Molecular Dynamics Simulations for Peptide Mimetic Studies

To complement experimental work, molecular dynamics (MD) simulations have become an indispensable tool for studying the self-assembly and structure of peptidomimetics. nih.gov Computational studies on the self-assembly of Fmoc-conjugated dipeptides, for instance, have provided deep insights into the forces driving the formation of fibril structures. nih.gov These simulations show that the stacking of the aromatic Fmoc groups, along with hydrogen bonding, plays a crucial role in stabilizing the resulting nanofibers. nih.gov Although these specific simulations were performed on simpler systems like Fmoc-dialanine, the established computational methods are directly applicable to studying more complex peptidomimetics derived from building blocks like this compound. nih.gov Such simulations can help predict how these molecules will assemble, guiding the rational design of novel peptide-based materials. nih.gov

Role in Protein-Protein Interaction (PPI) Studies

Many essential biological processes are mediated by protein-protein interactions (PPIs), a significant portion of which involve the formation of β-sheets between protein partners. The ability to design molecules that mimic β-strands offers a powerful tool for studying and potentially modulating these interactions. mdpi.com Peptides that contain β-strand mimics like Hao can display a hydrogen-bonding surface that is complementary to the hydrogen-bonding edges of protein β-sheets. acs.orgresearchgate.net By presenting this complementary surface, these peptidomimetics can compete with the natural protein partner, thereby inhibiting the PPI. This makes them valuable as research probes to investigate the roles of specific PPIs in cellular pathways and as starting points for the development of new therapeutic agents that target disease-associated interactions. mdpi.com

Fluorogenic Probes and Imaging Research

The quest for higher resolution and specificity in biological imaging has driven the development of novel fluorescent probes. This compound and structurally related compounds are integral to the synthesis of these advanced imaging agents.

The creation of fluorescent probes often begins with the synthesis of fluorescent amino acid derivatives that can be seamlessly incorporated into peptides. The Fmoc protecting group is crucial in this process, enabling the use of these modified amino acids in standard solid-phase peptide synthesis (SPPS). While many fluorescent reporters are large and can interfere with the biological activity of a peptide, researchers have focused on developing minimally invasive fluorogenic amino acids. nih.gov

In this context, a library of benzodiazole amino acids has been systematically studied to serve as reporters for background-free fluorescence microscopy. nih.gov Researchers have identified that amine-derivatized benzoselenadiazoles, for instance, are scalable and photostable amino acids suitable for the straightforward synthesis of fluorescent peptides. nih.govnih.gov The synthesis of the Fmoc-protected analogues of these novel fluorescent amino acids is a key step, allowing them to be used as building blocks in automated peptide synthesis. researchgate.net This process minimizes the need for additional conjugation and purification steps, thereby accelerating the creation of libraries of peptide-based probes. researchgate.net

Peptide-guided fluorescence imaging is a powerful strategy that utilizes peptides to deliver fluorescent reporters to specific biological targets. A significant challenge in this field is minimizing background fluorescence to achieve a high signal-to-noise ratio. nih.gov Fluorogenic amino acids, which exhibit enhanced fluorescence in a specific target environment, are designed to address this issue.

Research has shown that peptides incorporating small, specifically designed fluorogenic amino acids can retain the binding capabilities of the original bioactive peptides. nih.govnih.gov For example, peptides synthesized with benzoselenadiazole-based amino acids have demonstrated excellent signal-to-background ratios in wash-free fluorescence microscopy, highlighting their suitability for live-cell imaging. researchgate.neted.ac.uk The minimal background of these probes allows for clear visualization of the target, even at low concentrations. ed.ac.uk

Point Accumulation for Imaging in Nanoscale Topography (PAINT) is a super-resolution microscopy technique that relies on the transient binding of fluorescent probes to their targets to achieve sub-diffraction-limit resolution. The development of effective PAINT probes is crucial for the success of this technique.

The small, fluorogenic amino acids that can be incorporated into peptides are excellent candidates for creating "imager peptides" for PAINT imaging. ed.ac.uk For instance, a peptide containing a benzoselenadiazole amino acid has been successfully used for the peptide-PAINT imaging of postsynaptic density protein-95 (PSD95) nanoclusters in synaptosomes from mouse brain tissues. nih.govnih.gov This demonstrates the compatibility of these synthetically incorporated fluorescent amino acids with advanced super-resolution imaging modalities. nih.gov

Exploration in Biomedical and Pharmaceutical Research

The precise nature of this compound and its isomers makes them valuable in the synthesis of complex biomolecules for therapeutic and research purposes.

Neuropeptides are small protein-like molecules used by neurons to communicate with each other. The study of these molecules is fundamental to understanding the complexities of the brain. The chemical synthesis of neuropeptides allows researchers to produce these molecules in quantities sufficient for detailed study and to create analogues with modified properties.

The isomer, Fmoc-5-amino-2-methoxybenzoic acid, is employed in the synthesis of neuropeptides. chemimpex.com Its use as a protected amino acid building block facilitates the controlled, stepwise assembly of peptide chains, which is essential for creating specific neuropeptide sequences. This capability is crucial for researchers investigating the roles of various neuropeptides in the nervous system. chemimpex.com

By enabling the synthesis of specific neuropeptides, Fmoc-protected amino acids like Fmoc-5-amino-2-methoxybenzoic acid contribute significantly to the study of neural signaling pathways. chemimpex.com These synthetic peptides can be used as tools to probe the interactions between neuropeptides and their receptors, helping to elucidate the downstream effects on neuronal function.

Furthermore, the development of peptide-based drugs that target specific biological pathways is a key area of pharmaceutical research. chemimpex.comchemimpex.com The ability to synthesize modified peptides using building blocks like this compound is valuable in designing drug candidates with enhanced stability and efficacy for potential treatments of neurological disorders. chemimpex.comchemimpex.com

Investigation in Potential Treatments for Neurological Disorders

While direct research on this compound for neurological disorders is not extensively documented, the broader class of Fmoc-protected amino acids is under investigation for its therapeutic potential in this area. Neurodegenerative conditions like Alzheimer's disease are complex, with multiple factors contributing to their progression. One area of focus is the role of cholinesterases, enzymes that regulate neurotransmitter levels. nih.gov

A key enzyme in this pathway, butyrylcholinesterase (BChE), has been identified as a therapeutic target, as its activity is often elevated in Alzheimer's patients. nih.gov Research has shown that amino acid analogs bearing an Fmoc group can act as selective inhibitors of BChE. A 2016 study highlighted that the Fmoc group itself, due to its structural characteristics, is a significant contributor to this inhibitory action. nih.gov The study identified Fmoc-protected versions of leucine, lysine, and tryptophan as effective and selective BChE inhibitors, establishing Fmoc-amino acids as a promising scaffold for designing new drugs for neurodegenerative diseases. nih.gov

Furthermore, Fmoc-based solid-phase peptide synthesis is a standard method for creating novel peptide-based drug candidates, including those with neuroprotective properties. mdpi.com For instance, endomorphin analogs synthesized using Fmoc-protected amino acids have been shown to reduce cellular stress, inhibit the production of reactive oxygen species (ROS), and decrease apoptosis in cellular models of neurological damage. mdpi.com These findings underscore the importance of Fmoc-amino acids as foundational building blocks in the discovery of potential treatments for a range of neurological disorders.

Role in Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis

Bruton's tyrosine kinase (BTK) is a critical enzyme in the signaling pathways of B-cells and has become a major target for the treatment of B-cell malignancies and autoimmune diseases. nih.govnih.gov The development of BTK inhibitors is an active area of research, with a focus on creating both covalent and reversible inhibitors with high selectivity and potency. nih.gov

The synthesis of these inhibitors often involves the assembly of complex heterocyclic scaffolds. While there is no direct report citing the use of this compound in a marketed BTK inhibitor, its structural features are relevant to the design of new candidates. The core, 2-amino-5-methoxybenzoic acid, is a derivative of anthranilic acid, a common starting material in medicinal chemistry.

Research into novel BTK inhibitors has explored a wide variety of molecular structures. One study on N,9-diphenyl-9H-purin-2-amine derivatives found that the placement of substituents significantly impacts inhibitory activity. nih.gov Notably, the introduction of a methoxy group on the phenyl amino portion of the molecule at certain positions led to a significant loss of potency, which was attributed to steric hindrance within the BTK binding pocket. nih.gov This finding is crucial for medicinal chemists, as it suggests that while building blocks like 2-amino-5-methoxybenzoic acid can be used to generate structural diversity, the precise placement and orientation of every functional group, including the methoxy group, are critical for achieving desired biological activity. The Fmoc-protected version allows for its controlled incorporation into larger molecules during a multi-step synthesis.

Table 2: Design Principles for Kinase Inhibitors like BTKIs

| Design Principle | Description | Relevance of this compound |

| Scaffold Hopping | Replacing a central molecular core with a chemically different one while retaining similar biological activity. | Provides a unique anthranilic acid-based scaffold for creating novel chemical entities. |

| Structure-Activity Relationship (SAR) | Investigating how modifications to a compound's structure affect its biological activity. | The methoxy and carboxylic acid groups can be systematically modified to probe the BTK binding site. nih.gov |

| Fragment-Based Drug Design | Building inhibitors by identifying and linking small molecular fragments that bind to the target. | The 2-amino-5-methoxybenzoic acid moiety can serve as a fragment for screening and lead optimization. |

| Control of Synthesis | Precisely adding chemical groups in a specific sequence to build a complex molecule. | The Fmoc group protects the amine, allowing chemists to control when and how it reacts during synthesis. chemimpex.com |

Application in Dipeptidyl Peptidase IV Inhibitor Synthesis

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. oatext.comnih.gov Inhibiting DPP-IV prolongs the action of these hormones, making it an effective strategy for managing type 2 diabetes. oatext.comnih.gov Marketed DPP-IV inhibitors, such as Sitagliptin and Vildagliptin, have diverse chemical structures, but many are peptidomimetics, meaning they mimic the structure of the enzyme's natural dipeptide substrates. oatext.comnih.gov

The design of novel DPP-IV inhibitors often focuses on creating molecules that can fit into the S1 and S2 pockets of the enzyme's active site. oatext.com This typically involves using non-natural or modified amino acids to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchwithrutgers.com For example, research has explored inhibitors based on β-amino acids, piperidine-fused heterocycles, and methanoprolinenitriles. nih.govresearchwithrutgers.comnih.gov

In this context, this compound serves as a valuable, structurally distinct building block for creating new chemical entities to be tested as DPP-IV inhibitors. Its rigid aromatic structure is fundamentally different from the flexible aliphatic amino acids typically found in DPP-IV substrates. The use of such non-standard, Fmoc-protected amino acids is a key strategy for medicinal chemists to expand beyond existing inhibitor scaffolds and explore new structure-activity relationships. chemimpex.com By incorporating a novel building block like this compound, researchers can synthesize libraries of new compounds in the search for next-generation DPP-IV inhibitors with improved therapeutic profiles. nih.gov

Analytical and Characterization Methodologies in Fmoc 2 Amino 5 Methoxybenzoic Acid Research

Chromatographic Techniques for Analysis and Purification

Chromatography is an indispensable tool for separating Fmoc-2-amino-5-methoxybenzoic acid from unreacted starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of Fmoc-protected amino acids. For this compound, reversed-phase HPLC is typically used to separate the compound from any non-polar and polar impurities. The purity is generally assessed by measuring the area percentage of the main product peak in the chromatogram. Purity levels for high-quality reagents are often expected to be at or above 98-99%. avantorsciences.comsigmaaldrich.com

Key parameters assessed by HPLC include the presence of free amino acid and potential by-products from the Fmoc protection step. sigmaaldrich.com Low levels of such impurities are critical, as their presence can lead to undesirable side reactions, such as double insertions or chain terminations, during peptide synthesis. sigmaaldrich.com

Table 1: Typical HPLC Quality Control Specifications for Fmoc-Amino Acids

| Parameter | Typical Specification | Rationale |

|---|---|---|

| HPLC Purity | ≥ 99% | Ensures the primary material is free from significant impurities that could interfere with reactions. sigmaaldrich.com |

| Free Amine Content | ≤ 0.2% | Minimizes the risk of double insertion of the amino acid during peptide synthesis. sigmaaldrich.com |

| Acetate (B1210297) Content | ≤ 0.02% | Prevents unwanted N-terminal capping of the peptide chain by acetic acid. sigmaaldrich.com |

This table presents generalized quality standards for high-grade Fmoc-amino acids used in peptide synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of HPLC with the mass analysis of mass spectrometry. In the context of this compound, LC-MS is used to unequivocally confirm the identity of the synthesized product by verifying its molecular weight. The expected mass corresponds to its molecular formula, C₂₃H₁₉NO₅, which is 389.41 g/mol . chemimpex.comadvancedchemtech.com

The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compound, providing definitive evidence of its identity. Furthermore, LC-MS can identify and tentatively characterize impurities by their unique molecular weights, even if they co-elute with the main product in the chromatography step. Modern LC systems may use columns with Fused-Core® particle technology to achieve high resolution and rapid separation. lcms.cz

While this compound is an achiral molecule, the broader context of its use alongside chiral Fmoc-amino acids makes the discussion of chiral HPLC relevant. In peptide synthesis, ensuring the enantiomeric purity of each chiral amino acid building block is paramount to obtaining the correct, biologically active final peptide. sigmaaldrich.com

Standard HPLC columns cannot distinguish between enantiomers (D- and L-forms) of chiral amino acids. sigmaaldrich.com Therefore, specialized chiral HPLC methods are required. A common approach is the "indirect method," where the amino acid mixture is derivatized with a chiral agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), before analysis. nih.gov This reaction creates diastereomers that have different physical properties and can be separated on a standard reversed-phase HPLC column. nih.gov The high enantiomeric purity, often required to be ≥ 99.8%, is crucial for preventing the incorporation of incorrect stereoisomers into a peptide chain. sigmaaldrich.comresearchgate.net

Spectroscopic Characterization

Spectroscopic techniques are essential for the definitive structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for determining the precise molecular structure of organic compounds like this compound. Through ¹H NMR and ¹³C NMR experiments, researchers can confirm the presence of all key functional groups and verify the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: A proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons on the fluorenyl group and the substituted benzoic acid ring, the methoxy (B1213986) group protons, and the protons on the CH and CH₂ groups of the Fmoc linker. The integration (area under the peak) of these signals corresponds to the number of protons, and their splitting patterns reveal adjacent protons.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum detects the carbon atoms in the molecule. It is used to confirm the carbon skeleton of the compound. The spectrum for this compound would display distinct signals for the carbonyl carbons (in the carboxylic acid and the urethane (B1682113) linker), the aromatic carbons of both ring systems, the aliphatic carbons of the Fmoc group, and the methoxy carbon.

The following tables outline the anticipated chemical shifts (δ) in ppm for the key structural components of this compound, based on data from analogous structures. rsc.orgchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (COOH) | ~12.0 - 13.0 | Singlet (broad) |

| Fluorenyl Group (Ar-H) | ~7.30 - 7.90 | Multiplet |

| Benzoic Acid Ring (Ar-H) | ~7.00 - 7.80 | Multiplet |

| Fmoc CH | ~4.50 | Triplet |

| Fmoc CH₂ | ~4.30 | Doublet |

| Methoxy (OCH₃) | ~3.80 | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (COOH) | ~168 - 172 |

| Urethane Carbonyl (NCOO) | ~155 - 158 |

| Fluorenyl Group (Ar-C) | ~120 - 145 |

| Benzoic Acid Ring (Ar-C) | ~110 - 158 |

| Fmoc CH₂ | ~67 |

| Methoxy (OCH₃) | ~55 |

| Fmoc CH | ~47 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

2D NOE Experiments for Stereochemical Assignment

Two-dimensional Nuclear Overhauser Effect (2D NOE) spectroscopy, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful NMR technique used to determine the stereochemistry and three-dimensional structure of molecules in solution. ceitec.cz This method detects dipolar interactions between protons that are close in space, typically within 5 Ångströms, regardless of whether they are connected through chemical bonds. ceitec.cz The intensity of a NOE signal is approximately proportional to the inverse sixth power of the distance between the two protons (1/r⁶), making it highly sensitive to small changes in internuclear distance. ceitec.cz

In the context of a substituted aromatic ring like that in this compound, a 2D NOESY experiment would reveal through-space correlations between the protons on the benzoic acid ring and the methoxy group's protons. This can help confirm the substitution pattern and the conformation of the molecule in solution. For larger peptides incorporating this amino acid, NOESY is invaluable for determining their 3D structure by identifying protons that are spatially near each other due to the peptide's folding. ceitec.cz

Mass Spectrometry (MS) for Molecular Weight and Adduct Confirmation

Mass spectrometry (MS) is an essential tool for verifying the molecular weight of this compound and peptides containing it. The technique provides a precise mass-to-charge ratio (m/z), which can be used to confirm the compound's identity and purity. nih.gov For this compound, the expected molecular weight is approximately 389.40 g/mol . sigmaaldrich.com

MS is also used to identify adducts, which are ions formed by the association of the analyte molecule with other ions present in the MS source, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). In peptide analysis, MS and tandem MS (MS/MS or MS²) can be used to sequence the peptide, confirming the successful incorporation of the this compound unit. nih.govmpg.de This allows for the identification of successful syntheses versus problematic ones where expected products are not observed in the correct abundance. mpg.de

| Property | Value | Source |

| Compound Name | This compound | chemimpex.com |

| Molecular Formula | C₂₃H₁₉NO₅ | sigmaaldrich.comchemimpex.com |

| Molecular Weight | 389.40 g/mol | sigmaaldrich.com |

| CAS Number | 332121-93-4 | chemimpex.com |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Peptides

Circular Dichroism (CD) spectroscopy is a widely used method for rapidly evaluating the secondary structure and folding properties of peptides and proteins. nih.gov The technique measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. nih.gov Since the peptide backbone is chiral, different types of secondary structures, such as α-helices, β-sheets, and random coils, produce distinct CD spectra in the far-UV region (typically 190-250 nm). nih.govbruker.com

UV-Vis Spectrophotometry for Concentration Determination and Optical Properties

UV-Vis spectrophotometry is a straightforward and common method for determining the concentration of substances that absorb ultraviolet or visible light. The fluorenylmethoxycarbonyl (Fmoc) group on this compound has a strong chromophore, making it readily quantifiable. mostwiedzy.pl

A standard procedure for quantifying Fmoc-protected amino acids, either free or attached to a solid support for peptide synthesis, involves cleaving the Fmoc group using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). mostwiedzy.pl This cleavage reaction releases a dibenzofulvene-piperidine adduct, which has a characteristic strong absorbance maximum around 301 nm. mostwiedzy.pl By measuring the absorbance of this solution and applying the Beer-Lambert law with a known molar extinction coefficient (ε), the concentration of the released adduct can be calculated, which is stoichiometrically equivalent to the amount of the original Fmoc-protected compound. mostwiedzy.plnih.gov

| Parameter | Wavelength (λ) | Molar Absorption Coefficient (ε) |

| Dibenzofulvene-piperidine adduct | 301 nm | 7800 M⁻¹cm⁻¹ - 8021 M⁻¹cm⁻¹ |

| Dibenzofulvene-piperidine adduct | 289 nm | 5800 M⁻¹cm⁻¹ - 6089 M⁻¹cm⁻¹ |

| (Data sourced from reference mostwiedzy.pl) |

Advanced Analytical Strategies

Beyond routine characterization, advanced strategies are developed to handle the complexities of analyzing peptides in various matrices and to improve the sensitivity and efficiency of detection.

Development of Analytical Methods for Peptide Detection and Quantification

The detection and quantification of peptides, including those containing this compound, are critical in fields like proteomics and drug development. nih.gov Mass spectrometry-based proteomics is a cornerstone technology that allows for the identification and quantification of peptides in complex biological mixtures. nih.gov Targeted MS methods, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), offer high sensitivity and specificity for quantifying specific peptides by monitoring characteristic fragment ions.

Another powerful approach is to leave the N-terminal Fmoc group on a synthetic peptide, which can then serve as a quantifiable marker. nih.gov Cleavage of this group and subsequent measurement of the released dibenzofulvene adduct via UV-Vis spectrophotometry provides a simple and direct way to determine the concentration of the peptide immobilized on various biomaterials, such as nanoparticles or hydrogels. nih.gov This method cleverly circumvents the need for more complex surface analysis techniques. nih.gov

Pre-column Derivatization Techniques in HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and analyzing amino acids and peptides. However, many of these molecules lack a strong chromophore, making them difficult to detect with standard UV detectors. actascientific.com Pre-column derivatization addresses this by reacting the analytes with a labeling reagent before they are injected into the HPLC column. actascientific.comshimadzu.com

Reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) are used to derivatize the primary and secondary amine groups of amino acids. jasco-global.comcreative-proteomics.com The resulting Fmoc-amino acid derivatives are highly fluorescent and can be detected with great sensitivity. creative-proteomics.com This technique is often automated in modern HPLC systems, where an autosampler performs the derivatization online, just before injection. shimadzu.comnih.gov This automated process reduces manual labor and improves reproducibility for the quantitative analysis of amino acids in complex samples like food products or biological fluids. shimadzu.comjasco-global.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.